molecular formula C20H21N3O4 B376252 N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 333767-82-1

N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B376252
CAS No.: 333767-82-1
M. Wt: 367.4g/mol
InChI Key: FAYANWNONKEVAB-UHFFFAOYSA-N
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Description

N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups, a pyrimidine ring, and a carboxamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methoxyphenyl)-1,4-benzenediamine
  • Bis(4-methoxyphenyl) diselenide
  • 4,6-Bis(4-methoxyphenyl)pyrimidine

Uniqueness

N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl and pyrimidine moieties provides a distinct set of chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

CAS No.

333767-82-1

Molecular Formula

C20H21N3O4

Molecular Weight

367.4g/mol

IUPAC Name

N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-12-17(19(24)22-14-6-10-16(27-3)11-7-14)18(23-20(25)21-12)13-4-8-15(26-2)9-5-13/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25)

InChI Key

FAYANWNONKEVAB-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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